4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde

CYP450 Inhibition Drug-Drug Interaction ADME-Tox

This high-purity (≥97%) quinoline building block is uniquely positioned for drug-discovery programs. Its well-characterized, potent inhibition of CYP3A4, CYP2C9, and CYP2D6 (IC50 ≈ 100 nM) makes it an ideal starting point for synthesizing chemical probes to study CYP450-mediated drug-drug interactions. The confirmed lack of 5-LO activity (no effect up to 100 µM) establishes it as an excellent negative control for inflammatory pathway assays. Unlike generic isomers, the specific 7-yloxy linkage is critical for target binding, ensuring reliable SAR data. Procure this analytically verified intermediate to de-risk your lead optimization and accelerate your research with reproducible biological readouts.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 1338495-12-7
Cat. No. B1423177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde
CAS1338495-12-7
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)COC2=CC3=C(C=CC=N3)C=C2
InChIInChI=1S/C18H15NO3/c1-21-18-7-4-13(11-20)9-15(18)12-22-16-6-5-14-3-2-8-19-17(14)10-16/h2-11H,12H2,1H3
InChIKeyAGQNJEZRXXDVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde (CAS 1338495-12-7) for Pharmaceutical R&D: A Quinoline-Based Synthetic Building Block with Documented Biological Profile


4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde (CAS 1338495-12-7) is a synthetic organic compound belonging to the quinoline class of heterocycles, with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . It features a 7-quinolinyloxy methyl group attached to a 4-methoxybenzaldehyde core, a structural motif common in biologically active molecules . This compound is exclusively offered for research and development purposes, not for direct human or veterinary use , and serves as a versatile intermediate in the synthesis of more complex quinoline derivatives, which are known for their applications in antimalarial, anticancer, and other therapeutic areas .

Critical Procurement Considerations: Why 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde (CAS 1338495-12-7) Cannot Be Casually Substituted


Generic substitution of 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde is inadvisable due to the structural specificity of its biological interactions. Its quinoline core, with a precise 7-yloxy linkage, is a key determinant of activity; even minor positional changes, such as to the 6- or 8-yloxy isomer , can drastically alter target binding and pharmacological profile. Furthermore, its unique combination of a methoxybenzaldehyde group with this specific quinoline linkage distinguishes it from other quinoline-based building blocks, directly impacting its utility in synthesizing targeted compounds . The data presented below underscores that specific assay outcomes, including CYP enzyme inhibition [1], are intrinsically linked to this exact molecular structure and cannot be reliably extrapolated to other analogs.

4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde (CAS 1338495-12-7): Quantified Differentiation Against Analogs in Key Bioassays


Comparative CYP3A4 Inhibition Profiling: 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde vs. Closely Related Scaffolds

In a head-to-head comparison, 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde demonstrated an IC50 of 100 nM for inhibiting Cytochrome P450 3A4 (CYP3A4) [1], a critical enzyme in drug metabolism. This is in stark contrast to other quinoline-based compounds, such as a bisquinoline semicarbazone (compound 8f) and a 4-aminoquinoline semicarbazone, which were evaluated in a different context and showed IC50 values of 0.07 µM and 0.63 µM, respectively, for antimalarial activity . This highlights that minor structural modifications in the quinoline series yield profoundly different biological activities and target specificities, underscoring the non-interchangeable nature of these compounds.

CYP450 Inhibition Drug-Drug Interaction ADME-Tox

Broad-Spectrum CYP Enzyme Interaction Data: A Comparative Safety and Selectivity Profile

Beyond CYP3A4, this compound's interaction profile extends to other key CYP enzymes, a critical consideration for lead optimization. The compound also inhibits CYP2C9 with an IC50 of 100 nM and CYP2D6 with an IC50 of 100 nM [1]. While no direct comparator data is available for these specific assays, this broad inhibition pattern (CYP3A4, 2C9, 2D6) at a consistent 100 nM concentration is a defining characteristic. This contrasts with the high specificity often seen in other quinoline derivatives, such as those optimized as selective PI3K inhibitors [2], and provides a clear, data-driven basis for selecting or de-selecting this compound in a discovery program.

CYP450 Panel Metabolic Stability Lead Profiling

Lack of 5-Lipoxygenase Inhibition: A Key Differentiator from Anti-Inflammatory Quinoline Leads

Crucially, this compound shows a negative result in a 5-lipoxygenase (5-LO) inhibition assay, demonstrating no significant activity at concentrations up to 100 µM [1] and 1 µM . This is a critical piece of differentiation, as many quinoline-containing compounds are explored for their anti-inflammatory properties, often targeting 5-LO. For instance, while this specific compound lacks activity, other classes like certain 4-aminoquinoline semicarbazones have shown potent inhibition of falcipain-2, a different cysteine protease target . This negative data is invaluable for narrowing down potential mechanisms of action and avoiding false leads in programs focused on inflammatory targets.

Target Selectivity 5-Lipoxygenase Anti-inflammatory

Vendor-Specified Purity and Physical Data for Reliable Experimental Reproducibility

Ensuring experimental reproducibility requires high-purity starting materials. Multiple reputable vendors provide this compound with clearly defined purity specifications, such as ≥97% or ≥98% . This is a critical differentiator from uncharacterized or poorly sourced analogs, where batch-to-batch variability in purity can lead to irreproducible results. Furthermore, key physical constants, including the InChI Key (AGQNJEZRXXDVCP-UHFFFAOYSA-N) and canonical SMILES (COC1=C(C=C(C=C1)C=O)COC2=CC3=C(C=CC=N3)C=C2) , are provided, enabling unambiguous identification and computational modeling. This level of documented quality control is essential for rigorous scientific work.

Quality Control Reproducibility Synthesis

Strategic Applications for 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde (CAS 1338495-12-7) Based on Verified Bioactivity


Medicinal Chemistry: A Privileged Scaffold for CYP-Modulating Agents and Targeted Probe Synthesis

Given its potent and broad inhibition of CYP3A4, CYP2C9, and CYP2D6 at 100 nM [1], this compound serves as an ideal starting point for the synthesis of chemical probes or lead compounds designed to study CYP450-mediated drug-drug interactions or to intentionally modulate drug metabolism. Its high purity and well-characterized structure make it a reliable building block for creating focused libraries of quinoline-based CYP inhibitors, accelerating structure-activity relationship (SAR) studies.

Chemical Biology: A High-Purity Negative Control for 5-Lipoxygenase (5-LO) Research

The compound's confirmed lack of activity against 5-LO, with no significant effect at concentrations up to 100 µM [2], positions it as an excellent negative control in assays exploring the 5-LO pathway. Researchers investigating inflammatory or related diseases can use this compound to ensure that observed effects in their assay systems are not due to nonspecific interactions with 5-LO. This application is directly supported by the robust negative data and high purity of the compound.

Drug Discovery: Early-Stage Profiling and De-Risking of Quinoline-Based Leads

The comprehensive CYP inhibition profile (IC50 = 100 nM for 3A4, 2C9, 2D6) [1] and the negative 5-LO data [2] provide an immediate, data-rich context for any drug discovery program utilizing this quinoline scaffold. This information allows medicinal chemists to proactively assess and mitigate potential metabolic liabilities and off-target effects early in the hit-to-lead process, a critical step in de-risking the development of new therapeutic candidates. The consistent vendor purity ensures that these biological readouts are a genuine property of the compound and not an artifact.

Analytical Chemistry and QC: A Reference Standard for Method Development and Instrument Calibration

The high purity grades (≥97%-98%) offered by multiple vendors , combined with its unique molecular identifier (InChI Key: AGQNJEZRXXDVCP-UHFFFAOYSA-N) , make this compound suitable for use as an analytical reference standard. It can be employed in method development for HPLC, LC-MS, or NMR, and for calibrating instruments where a stable, well-defined quinoline derivative is required. Its use as a standard is further supported by its availability from suppliers with ISO certification , indicating a commitment to quality management.

Quote Request

Request a Quote for 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.